154303-05-6
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Overview
Description
The compound with the CAS number 154303-05-6 is known as Echistatin. Echistatin is a single-chain peptide consisting of 49 amino acid residues. It is derived from the venom of the saw-scaled viper, Echis carinatus. This peptide is a member of the disintegrin family, which are known for their ability to inhibit cell adhesion. Echistatin contains the arginine-glycine-aspartic (RGD) sequence, which is crucial for its binding to integrins, particularly glycoprotein IIb/IIIa (αIIbβ3) and αVβ3 integrins .
Mechanism of Action
Target of Action
Echistatin, α1 isoform primarily targets αVβ3 and glycoprotein IIb/IIIa (integrin αIIbβ3) . These are integrin receptors that play a crucial role in cell adhesion and platelet aggregation .
Mode of Action
Echistatin, α1 isoform interacts with its targets by binding to the integrin receptors, thereby blocking the binding of extracellular matrix proteins . This interaction disrupts the attachment of osteoclasts to bone and inhibits bone resorption . It also prevents ADP-induced platelet aggregation via inhibition of glycoprotein IIb/IIIa receptors .
Biochemical Pathways
The primary biochemical pathway affected by Echistatin, α1 isoform is the integrin signaling pathway. By inhibiting integrin function, it interferes with cell adhesion to the extracellular matrix . This includes the adhesion of melanoma cells and fibroblasts to fibronectin . It also inhibits platelet aggregation, which is a crucial step in the formation of blood clots .
Result of Action
The molecular and cellular effects of Echistatin, α1 isoform’s action include the prevention of platelet aggregation and the disruption of cell adhesion . It inhibits bone resorption by osteoclasts, most likely by damaging adhesion structures . These effects can lead to changes in cellular behavior and can have significant impacts on processes such as wound healing, tumor growth, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Echistatin, α1 isoform. For instance, temperature and pH can affect the stability and activity of the peptide. Moreover, the presence of other molecules in the environment, such as other cell adhesion molecules or integrin ligands, could potentially influence its binding affinity and efficacy .
Biochemical Analysis
Biochemical Properties
Echistatin interacts with several biomolecules, most notably integrins . It contains the arginine-glycine-aspartic (RGD) acid sequence, which is present in proteins that bind to the glycoprotein IIb/IIIa complex . This interaction disrupts the attachment of cells to the extracellular matrix, including the adhesion of melanoma cells and fibroblasts to fibronectin .
Cellular Effects
Echistatin has a significant impact on various types of cells and cellular processes. It prevents the aggregation of platelets, making it a potent inhibitor of platelet aggregation . In addition, it disrupts the attachment of osteoclasts to bone and inhibits bone resorption .
Molecular Mechanism
Echistatin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is a potent irreversible αVβ3 integrin antagonist . It interacts with and prevents the binding of fibrinogen to their receptors on the membrane of platelets .
Temporal Effects in Laboratory Settings
It is known that it inhibits bone resorption by osteoclasts, most probably by damaging adhesion structures .
Dosage Effects in Animal Models
The effects of Echistatin vary with different dosages in animal models
Metabolic Pathways
It is known that it interacts with integrins, which play a crucial role in various cellular processes .
Transport and Distribution
It is known that it interacts with integrins, which could potentially influence its localization or accumulation .
Subcellular Localization
Given its interactions with integrins, it is likely that it is localized to areas where these proteins are present .
Preparation Methods
Echistatin is typically isolated from the venom of Echis carinatus. The isolation process involves several steps, including venom extraction, protein purification, and peptide sequencing. The peptide can also be synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids in the desired sequence. The synthetic route involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support .
Chemical Reactions Analysis
Echistatin undergoes various chemical reactions, primarily involving its amino acid residues. These reactions include:
Oxidation: The cysteine residues in Echistatin can form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in Echistatin can be substituted with other amino acids to study the structure-activity relationship. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. .
Scientific Research Applications
Echistatin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the role of integrins in cell adhesion.
Biology: Employed in studies of cell adhesion, migration, and signaling pathways involving integrins.
Medicine: Investigated for its potential therapeutic applications in inhibiting platelet aggregation and preventing thrombosis. It is also used in cancer research to study tumor angiogenesis and metastasis.
Industry: Utilized in the development of diagnostic assays and as a research reagent in various biochemical studies
Comparison with Similar Compounds
Echistatin is unique among disintegrins due to its small size and high potency. Similar compounds include other disintegrins such as:
Properties
CAS No. |
154303-05-6 |
---|---|
Molecular Formula |
C217H341N71O74S9 |
Molecular Weight |
5417.1 |
InChI |
InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239) |
InChI Key |
KZMZKUVIDVBQGX-UHFFFAOYSA-N |
Appearance |
White lyophilised solid |
Purity |
>98% |
sequence |
ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT(Disulfide bridge between Cys2 and Cys11, Cys7 and Cys32, Cys8 and Cys37, Cys20 and Cys39) |
storage |
-20°C |
Origin of Product |
United States |
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